molecular formula C72H84K2N24O28S B6310600 CID 121235213 CAS No. 558445-90-2

CID 121235213

Cat. No.: B6310600
CAS No.: 558445-90-2
M. Wt: 1843.8 g/mol
InChI Key: WJNMGKOZOVUPKK-UHFFFAOYSA-L
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Description

The compound with the identifier “CID 121235213” is a chemical substance listed in the PubChem database

Preparation Methods

The preparation of the compound “CID 121235213” involves specific synthetic routes and reaction conditions. The industrial production methods for this compound typically include:

Chemical Reactions Analysis

The compound “CID 121235213” undergoes various types of chemical reactions, including:

    Oxidation Reactions: These reactions involve the loss of electrons from the compound, often resulting in the formation of oxides.

    Reduction Reactions: These reactions involve the gain of electrons, leading to the reduction of the compound.

    Substitution Reactions: These reactions involve the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

    Common Reagents and Conditions: Reagents such as oxidizing agents and reducing agents are commonly used in these reactions. .

Scientific Research Applications

The compound “CID 121235213” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of the compound “CID 121235213” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in the activation or inhibition of specific pathways, ultimately affecting cellular processes and physiological responses .

Properties

InChI

InChI=1S/C72H84N24O24.2K.H2O4S/c1-13-25-109-61-62(110-26-14-2)75-39-79-53(101)83-43-87-57(105)91-47-95-59(107)93-45-89-55(103)85-41-81-51(99)77(37-73(61)49(75)97)63(111-27-15-3)64(81,112-28-16-4)82-42-86-56(104)90(68(89,116-32-20-8)67(85,86)115-31-19-7)46-94-60(108)96(72(95,120-36-24-12)71(93,94)119-35-23-11)48-92-58(106)88(69(87,117-33-21-9)70(91,92)118-34-22-10)44-84-54(102)80(40-76(62)50(98)74(61)38-78(63)52(82)100)65(79,113-29-17-5)66(83,84)114-30-18-6;;;1-5(2,3)4/h13-24H,1-12,25-48H2;;;(H2,1,2,3,4)/q;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNMGKOZOVUPKK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC12C3(N4CN5C(=O)N6CN7C(=O)N8CN9C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N(CN1C4=O)C1(C%13(N4CN%13C%12(C%11(N(C%13=O)CN%11C%10(C9(N(C%11=O)CN9C8(C7(N(C9=O)CN7C6(C5(N(C7=O)CN3C(=O)N2CN1C4=O)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C.[O-]S(=O)(=O)[O-].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H84K2N24O28S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1843.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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